molecular formula C10H12O B12686392 cis-2,3-Dimethyl-2-phenyloxirane CAS No. 7443-58-5

cis-2,3-Dimethyl-2-phenyloxirane

Cat. No.: B12686392
CAS No.: 7443-58-5
M. Wt: 148.20 g/mol
InChI Key: XLNDIBZQRBVILY-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for cis-2,3-dimethyl-2-phenyloxirane is (2S,3S)-2,3-dimethyl-2-phenyloxirane , reflecting its stereochemical configuration. The compound belongs to the epoxide family, classified under heterocyclic organic compounds containing a three-membered cyclic ether (oxirane) ring. Its systematic name derives from the parent oxirane structure substituted with methyl groups at positions 2 and 3 and a phenyl group at position 2.

The molecular formula is C₁₀H₁₂O , with a molar mass of 148.20 g/mol . The SMILES notation C[C@@H]1C@@(C)C2=CC=CC=C2 encodes the stereochemistry, where the "@@" symbols denote the absolute configurations at the chiral centers.

Property Value Source
Molecular formula C₁₀H₁₂O
Molar mass 148.20 g/mol
IUPAC name (2S,3S)-2,3-dimethyl-2-phenyloxirane
Canonical SMILES C[C@@H]1C@@(C)C2=CC=CC=C2

Cis-Trans Isomerism and Spatial Arrangement

Cis-trans isomerism in this compound arises from the spatial arrangement of the methyl groups relative to the oxirane ring. In the cis isomer, both methyl groups occupy the same face of the ring, creating a planar stereochemical relationship. This contrasts with the trans isomer, where the methyl groups are on opposing faces.

The energy difference between cis and trans isomers is approximately 2–3 kcal/mol , favoring the cis configuration due to reduced steric hindrance between the methyl and phenyl groups. Nuclear magnetic resonance (NMR) studies reveal distinct coupling constants (³JHH) for cis (4–6 Hz) and trans (2–3 Hz) isomers, providing a spectroscopic basis for differentiation.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray diffraction studies of analogous epoxides, such as (2S,3R)-2,3-dimethyl-2-phenyloxirane, reveal a dihedral angle of 85.3° between the oxirane ring and the phenyl plane, suggesting significant non-coplanarity. For the cis isomer, computational models predict a C2–C3 bond length of 1.54 Å and a C–O–C angle of 61.2° , consistent with strained three-membered ring systems.

Crystallographic parameters derived from related structures include:

Parameter Value Source
C2–C3 bond length 1.54 Å
C–O–C bond angle 61.2°
Dihedral angle (ring-phenyl) 85.3°

The absence of reported single-crystal data for this compound necessitates reliance on computational chemistry and analog comparisons. Density functional theory (DFT) optimizations at the B3LYP/6-311++G(d,p) level predict a puckered oxirane ring with C2 symmetry , stabilized by hyperconjugative interactions between the oxygen lone pairs and adjacent σ* orbitals.

Properties

CAS No.

7443-58-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(2R,3S)-2,3-dimethyl-2-phenyloxirane

InChI

InChI=1S/C10H12O/c1-8-10(2,11-8)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-,10-/m0/s1

InChI Key

XLNDIBZQRBVILY-WPRPVWTQSA-N

Isomeric SMILES

C[C@H]1[C@@](O1)(C)C2=CC=CC=C2

Canonical SMILES

CC1C(O1)(C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Epoxidation of 2-Phenylpropene

A common approach to synthesize cis-2,3-Dimethyl-2-phenyloxirane is the epoxidation of 2-phenylpropene (also known as α-methylstyrene) or its derivatives. The reaction typically employs peracids such as meta-chloroperbenzoic acid (m-CPBA) or other oxidants under controlled conditions to favor the formation of the epoxide ring with cis stereochemistry.

  • Mechanism: The alkene double bond undergoes electrophilic attack by the peracid, forming the oxirane ring.
  • Stereochemical outcome: The cis isomer can be favored by controlling reaction temperature, solvent polarity, and the nature of the oxidant.
  • Reported yields: Literature reports yields ranging from moderate to high (40-70%) depending on conditions and substrate purity.

Acid-Catalyzed Rearrangement and Epoxidation

An alternative method involves a three-step sequence:

  • Epoxidation of 2-phenylpropenes to form 2-methyl-2-phenyloxirane.
  • Acid-catalyzed rearrangement of the oxirane to 2-phenylpropanal.
  • Subsequent acetalization or further functionalization.

This method, reported in research on related compounds, allows for high purity products and control over stereochemistry, although it is more complex than direct epoxidation.

Synthesis from Citraconic Acid or 3-Methylfuran-2(5H)-one

A more sophisticated synthetic route to cis-2,3-dimethyl-substituted oxiranes involves starting from citraconic acid or 3-methylfuran-2(5H)-one, which are precursors to the corresponding diesters or lactones.

  • Stepwise process:

    • Esterification of citraconic acid to form dimethyl esters.
    • Reduction of the diester with diisobutylaluminum hydride (DIBAL-H) to yield the corresponding diol.
    • Epoxidation of the diol to form the cis-epoxide.
  • Yields and purity:

    • Reduction yields up to 75% for the diol.
    • Overall yields for the cis-epoxide reach approximately 57-69%, with purity >98% confirmed by NMR.
  • Advantages:

    • High stereoselectivity for the cis isomer.
    • Scalable and reproducible.

Catalytic Isomerization and Epoxidation

Recent studies have demonstrated the use of Lewis acid catalysts such as Bi(OTf)3 to promote isomerization and epoxidation reactions that yield cis-epoxides with high selectivity.

  • Procedure:

    • Diaryl-epoxides or substituted alkenes are treated with 5 mol% Bi(OTf)3 in dry dichloromethane (DCM).
    • The reaction is stirred at room temperature and monitored by gas chromatography until completion.
    • Workup involves aqueous washing and drying over MgSO4.
  • Outcome:

    • Mixtures of cis and trans isomers are obtained, with cis:trans ratios around 2:3.
    • Pure cis isomers can be isolated by chromatographic separation.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Cis Selectivity Purity (%) Notes
Direct Epoxidation 2-Phenylpropene m-CPBA, DCM, 0-25 °C 40-70 Moderate >95 Simple, but stereoselectivity varies
Acid-Catalyzed Rearrangement 2-Methyl-2-phenyloxirane Acid catalyst, rearrangement, acetalization N/A High 99.8 Multi-step, high purity product
Citraconic Acid Route Citraconic acid (dimethyl ester) DIBAL-H reduction, epoxidation 57-69 High >98 Efficient, scalable, stereoselective
Lewis Acid Catalyzed Isomerization Diaryl-epoxides or alkenes Bi(OTf)3, DCM, room temperature 85 (mixture) Moderate (2:3 cis:trans) >95 Requires chromatographic separation

Research Findings and Notes

  • The citraconic acid route offers a significant improvement in yield and stereoselectivity compared to older methods, with the use of DIBAL-H for reduction being a critical step for high yield and purity.
  • Direct epoxidation methods are widely used but often produce mixtures of cis and trans isomers, requiring further separation steps.
  • Acid-catalyzed rearrangement methods provide high purity and stereochemical control but involve more synthetic steps and reagents.
  • Lewis acid catalysis is a promising approach for selective isomerization and epoxidation but may require optimization to improve cis selectivity.
  • Analytical techniques such as NMR, GC-MS, and chromatographic methods are essential for confirming stereochemistry and purity in all methods.

Chemical Reactions Analysis

Types of Reactions: cis-2,3-Dimethyl-2-phenyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

    Reduction: Reduction reactions can convert the oxirane ring into an open-chain alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted oxiranes or open-chain compounds.

Scientific Research Applications

cis-2,3-Dimethyl-2-phenyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2,3-Dimethyl-2-phenyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in many synthetic applications. The compound can also interact with enzymes that catalyze epoxide reactions, leading to the formation of different products depending on the enzyme and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxiranes

a) cis-2,3-Dimethyl-2,3-diphenyloxirane

This analog replaces the methyl group at position 3 with a second phenyl group. The increased steric bulk and aromatic conjugation significantly alter reactivity.

b) (2R,3R)-2-Methyl-3-phenyloxirane

This stereoisomer shares the same substituents but differs in stereochemistry. Studies suggest that stereochemical variations can modulate reaction pathways, particularly in nucleophilic ring-opening reactions where steric accessibility of the epoxide oxygen dictates regioselectivity .

c) Methyl (2R,3S)-3-phenyloxirane-2-carboxylate

The introduction of an ester group (carboxylate) at position 2 introduces electron-withdrawing effects, polarizing the epoxide ring and enhancing electrophilicity. This contrasts with the electron-donating methyl groups in cis-2,3-dimethyl-2-phenyloxirane, which stabilize the ring .

Heteroatom-Modified Analogs

a) cis-2,3-Dimethyl-1-(p-nitrobenzoyl)aziridine

Replacing the oxygen atom with nitrogen (aziridine) introduces basicity and alters ring strain. Aziridines generally exhibit lower ring strain than oxiranes, leading to slower reactivity in ring-opening reactions. The p-nitrobenzoyl group further withdraws electrons, reducing nucleophilic attack susceptibility compared to the parent oxirane .

b) Cis-2,3-divinyloxirane

Vinyl substituents increase ring strain due to conjugation with the epoxide, as demonstrated in DFT studies of Cope rearrangements. Activation barriers for cis-2,3-divinyloxirane (10 kcal/mol) are higher than those for divinylcyclopropane (1C, ~7 kcal/mol) but lower than sulfur/phosphorus analogs, reflecting intermediate ring strain .

a) CIS-2-BENZOYL-3-(TRIFLUOROMETHYL)OXIRANE

The trifluoromethyl and benzoyl groups introduce strong electron-withdrawing effects, increasing toxicity and reactivity. Safety data sheets (SDS) highlight stringent handling requirements (e.g., inhalation precautions) compared to less electrophilic oxiranes like this compound .

b) Ethyl 3-phenyloxirane-2-carboxylate

Ester derivatives exhibit lower volatility (density: 1.102 g/mL) compared to non-polar oxiranes, influencing storage and handling protocols. The presence of the ethyl ester group also reduces acute toxicity relative to halogenated analogs .

Reactivity and Mechanistic Insights

Ring-Opening Reactions

The electron-donating methyl groups in this compound stabilize the epoxide ring, requiring stronger nucleophiles (e.g., Grignard reagents) for ring-opening compared to electron-deficient analogs like methyl 3-phenyloxirane-2-carboxylate. Steric hindrance from the cis-methyl groups further slows bimolecular attacks .

Cope Rearrangement Dynamics

DFT studies on divinyloxiranes reveal that cis-2,3-divinyloxirane undergoes Cope rearrangement via an aromatic transition state with an activation barrier of ~10 kcal/mol, higher than cyclopropane derivatives (1C) but lower than thiiranes (IS). This trend correlates with ring strain: cyclopropane > oxirane > thiirane .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Substituents Ring Strain (Relative) Activation Energy (Cope Rearrangement, kcal/mol) Key Reactivity Traits
This compound 2-Me, 3-Ph (cis) Moderate N/A Steric hindrance, electron donation
cis-2,3-Divinyloxirane 2-CH₂CH₂, 3-CH₂CH₂ (cis) High 10.0 High ring strain, electrophilic
(2R,3R)-2-Methyl-3-phenyloxirane 2-Me, 3-Ph (trans) Moderate N/A Stereoselective ring-opening
Methyl 3-phenyloxirane-2-carboxylate 2-COOMe, 3-Ph Low N/A Electron-withdrawing, polar

Q & A

Q. What experimental methods are recommended for synthesizing cis-2,3-Dimethyl-2-phenyloxirane with high stereochemical purity?

The compound can be synthesized via stereoselective epoxidation of 2,3-dimethyl-2-phenyl-1,3-butadiene using peracid reagents like meta-chloroperbenzoic acid (mCPBA). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor cis-selectivity. For example, low temperatures (-20°C) in dichloromethane reduce side reactions and enhance stereochemical control. Post-synthesis, column chromatography with silica gel and hexane/ethyl acetate gradients can isolate the product .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 13C^{13}\text{C} analysis, is critical. Vicinal coupling constants (JHHJ_{\text{HH}}) between protons on the oxirane ring (typically 2–4 Hz for cis isomers) help distinguish cis from trans configurations. X-ray crystallography provides definitive stereochemical assignment by resolving spatial arrangements of substituents .

Q. What analytical techniques are used to characterize thermal stability and decomposition pathways?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Gas chromatography-mass spectrometry (GC-MS) identifies decomposition products, such as aldehydes or ketones, formed via acid-catalyzed ring-opening. Safety protocols should account for acrid fumes emitted during decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic ring-opening reactions?

DFT calculations (e.g., B3LYP/6-31G(d)) model transition states and regioselectivity. For instance, nucleophilic attack at the less hindered carbon (C2 or C3) can be predicted by analyzing electron density maps and frontier molecular orbitals. These methods also quantify steric effects from the phenyl and methyl groups, which influence reaction pathways .

Q. What strategies resolve contradictions in reported enantioselectivity data for catalytic epoxidation of precursors to this compound?

Discrepancies may arise from catalyst-substrate interactions or solvent effects. Systematic variation of chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) and solvents (aprotic vs. protic) can clarify enantioselectivity trends. Kinetic studies and Eyring plots further differentiate thermodynamic vs. kinetic control .

Q. How do steric and electronic factors influence the compound’s reactivity in photochemical reactions?

Ultraviolet (UV) irradiation induces ring-opening via radical intermediates. Time-resolved electron paramagnetic resonance (EPR) spectroscopy tracks radical formation, while computational studies (Hartree-Fock or DFT) correlate substituent effects (e.g., phenyl ring conjugation) with reaction rates. Steric hindrance from methyl groups may slow dimerization pathways .

Methodological Considerations

Q. What precautions are critical when handling this compound in aqueous environments?

The compound hydrolyzes in acidic or basic conditions, producing diols. Use inert atmospheres (N2_2/Ar) and anhydrous solvents (e.g., THF, DCM) to prevent unintended hydrolysis. Toxicity data (e.g., LD50_{50} in rodents) and MSDS guidelines recommend PPE, including nitrile gloves and fume hoods .

Q. How can isotopic labeling (e.g., 18O^{18}\text{O}18O) elucidate mechanistic pathways in epoxide ring-opening studies?

18O^{18}\text{O}-labeled oxirane enables tracking of oxygen incorporation during acid-catalyzed ring-opening. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies labeled diol products, confirming whether cleavage occurs via SN1 or SN2 mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.